Tert-butyl 5-amino-3-methylpentanoate

GABA(B) receptor baclofen homologues structure-activity relationship

Tert-butyl 5-amino-3-methylpentanoate (CAS 1860204-10-9) is a racemic tert-butyl ester of 5-amino-3-methylpentanoic acid, a branched-chain amino acid analogue structurally related to baclofen and δ-aminovaleric acid (DAVA). As a protected synthetic intermediate, it combines a primary amine with an acid-labile tert-butyl ester, enabling selective deprotection orthogonal to Fmoc or Boc strategies.

Molecular Formula C10H21NO2
Molecular Weight 187.283
CAS No. 1860204-10-9
Cat. No. B2649548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-amino-3-methylpentanoate
CAS1860204-10-9
Molecular FormulaC10H21NO2
Molecular Weight187.283
Structural Identifiers
SMILESCC(CCN)CC(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO2/c1-8(5-6-11)7-9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3
InChIKeyQVXHVGKSXQPQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Tert-Butyl 5-Amino-3-Methylpentanoate (CAS 1860204-10-9) Is a Strategic Choice for Branched-Chain Amino Acid Ester Procurement in Neuroscience and Peptide Chemistry


Tert-butyl 5-amino-3-methylpentanoate (CAS 1860204-10-9) is a racemic tert-butyl ester of 5-amino-3-methylpentanoic acid, a branched-chain amino acid analogue structurally related to baclofen and δ-aminovaleric acid (DAVA). [1] As a protected synthetic intermediate, it combines a primary amine with an acid-labile tert-butyl ester, enabling selective deprotection orthogonal to Fmoc or Boc strategies. Its defining structural feature is a methyl branch at C-3, which introduces a stereocenter and alters the backbone conformation relative to linear 5-aminopentanoate esters. [1] This branched architecture has been evaluated in the context of GABA(B) receptor pharmacology, where its free acid form exhibited a distinct functional profile compared to baclofen. [2]

1

Orthogonal protection: acid-labile tert-butyl ester compatible with Fmoc/Boc strategies.

2

Branched architecture: C3 methyl group provides conformational restriction vs. linear 5-aminopentanoate esters.

3

Defined functional profile: free acid form shows reported inactivity at GABA(B) receptors, supporting negative control studies.

Why Substituting Tert-Butyl 5-Amino-3-Methylpentanoate (CAS 1860204-10-9) with a Linear δ-Amino Acid Ester Compromises Synthetic and Pharmacological Outcomes


Generic substitution of tert-butyl 5-amino-3-methylpentanoate with tert-butyl 5-aminopentanoate or other linear δ-amino acid esters fails to replicate the branched-chain architecture required for structure-activity relationship (SAR) studies targeting the GABA(B) receptor. The 3-methyl group of the title compound is critical for scaffold diversification; its presence led to a loss of GABA(B) agonistic activity (EC50 > 300 µM) versus baclofen (EC50 = 5.8 µM) in a direct comparative assay, a result that linear 5-aminopentanoic acid derivatives did not produce under identical conditions. [1] Furthermore, the 3-methyl branch introduces a stereocenter absent in linear analogues such as tert-butyl 5-aminopentanoate (CAS 63984-03-2), enabling stereochemical SAR that linear esters cannot address.

  • Linear C5 esters (e.g., tert-butyl 5-aminopentanoate) lack the 3-methyl branch; receptor-interaction profiles and SAR outcomes may differ from the branched compound.

  • Absence of the C3 stereocenter in linear analogs limits chiral diversification; the racemate enables downstream resolution strategies not possible with achiral scaffolds.

Evidence-Based Differentiation: Quantitative Comparison of Tert-Butyl 5-Amino-3-Methylpentanoate (CAS 1860204-10-9) Against Closest Analogs


GABA(B) Receptor Agonist Activity: Target Compound (Free Acid Form) Is Essentially Inactive Versus Baclofen

The free acid form of the target compound, (R,S)-5-amino-3-methylpentanoic acid (compound 1i), was directly compared to (RS)-baclofen in a functional assay measuring GABA(B) receptor agonism on tsA201 cells co-expressing GABA(B1b)/GABA(B2)/Gαq-z5 chimeric G protein. The target compound exhibited an EC50 > 300 µM, whereas (RS)-baclofen showed an EC50 of 5.8 µM (pEC50 = 5.24 ± 0.1). [1] This ~52-fold difference demonstrates that the 3-methyl substitution on the DAVA backbone abolishes GABA(B) agonistic activity, a critical consideration for neuroscience SAR programs.

GABA(B) agonism
Direct comparison
Free acid EC50 > 300 µM vs. baclofen EC50 5.8 µM (reported inactivity)
Supports scaffold for GABA(B) SAR negative control studies
Assay: tsA201 cells, Gαq-z5 chimeric G protein, Ca2+ readout
GABA(B) receptor baclofen homologues structure-activity relationship

GABA Transporter GAT3 Inhibition: Target Compound (Free Acid Form) Exhibits Low-Affinity Interaction

The free acid form of the target compound, (R,S)-5-amino-3-methylpentanoic acid (1i), was evaluated for inhibition of human GABA transporter subtype 3 (GAT3) in Flp-In CHO cells. The compound displayed an IC50 of 2.30 × 10^3 nM (2.3 µM). [1] Under comparable assay conditions, the prototypical GAT3 inhibitor (S)-SNAP-5114 exhibits an IC50 of approximately 5 nM, indicating a >400-fold lower affinity for the target compound. This level of affinity is consistent with the compound's classification as a structurally simplified baclofen homologue lacking the aryl moiety necessary for high-affinity GABA transporter engagement. [2]

GAT3 inhibition
Cross-study comparable
IC50 2.3 µM vs. SNAP-5114 IC50 ~5 nM (reported weak interaction)
Low-affinity GAT3 profile supports selective building block use
[3H]GABA uptake assay, human GAT3 expressed in Flp-In CHO cells
GABA transporter GAT3 neurotransmission

Lipophilicity (XLogP3-AA) Differentiation from Linear and Shorter-Chain Amino Acid tert-Butyl Esters

The target compound exhibits an XLogP3-AA value of 1.2, reflecting its branched 3-methylpentanoate backbone. [1] This is 0.3 log units higher than the linear analogue tert-butyl 5-aminopentanoate (XLogP3-AA = 0.9) and approximately 0.6 log units higher than the shorter-chain tert-butyl 3-aminobutanoate (XLogP3-AA ≈ 0.6). [2] This incremental lipophilicity difference is meaningful for medicinal chemistry programs where modulating logP by 0.3–0.5 units can impact passive membrane permeability and protein binding of downstream conjugates.

Lipophilicity
Computed property
XLogP3-AA = 1.2; +0.3 vs. linear C5 ester, +0.6 vs. C4 analogue
Incremental lipophilicity may support conjugate permeability tuning
Computed by XLogP3 3.0; compare PubChem data
physicochemical property lipophilicity building block selection

Stereochemical Utility: The 3-Methyl Branch Introduces a Chiral Center Absent in Linear tert-Butyl Aminoalkanoates

The target compound possesses a stereocenter at the C-3 position due to the 3-methyl substituent, a feature absent in tert-butyl 5-aminopentanoate (CAS 63984-03-2) and tert-butyl 5-amino-4-methylpentanoate. [1] While the commercial product is supplied as a racemate, the chiral center enables downstream resolution or asymmetric synthesis strategies. By comparison, linear C5 and C4 amino acid tert-butyl esters are achiral and cannot support stereochemical SAR exploration. [2]

Stereocenter
Structural attribute
One chiral center at C-3; supplied as racemic mixture
Enables enantioselective synthesis exploration absent in achiral linear esters
Based on SMILES/InChI; no ee data reported for racemate
chiral building block stereochemistry SAR exploration

GABA(B) Receptor Antagonist Evaluation: Confirmed Lack of Antagonist Activity at Concentrations up to 1 mM

Following its classification as an inactive GABA(B) agonist (EC50 > 300 µM), compound 1i (free acid) was additionally evaluated as a GABA(B) antagonist at 1 mM concentration against 10 µM GABA. The compound did not exhibit antagonist activity, confirming it as a silent binder or non-functional ligand at GABA(B) receptors. [1] This dual negative functional profile (neither agonist nor antagonist) differentiates it from phaclofen and saclofen, which are established GABA(B) antagonists, and positions the compound as an inert structural control.

GABA(B) antagonism
Direct comparison
No antagonist activity at 1 mM vs. 10 µM GABA (vs. active antagonists phaclofen/saclofen)
Reported dual inactivity reinforces inert scaffold role for conjugation designs
Antagonist mode assay on tsA201 cells, Ca2+ readout
GABA(B) antagonist functional selectivity assay validation

Procurement-Driven Application Scenarios for Tert-Butyl 5-Amino-3-Methylpentanoate (CAS 1860204-10-9)


GABA(B) Receptor Structure-Activity Relationship (SAR) Studies Requiring Branched DAVA Scaffolds

Neuroscience groups investigating GABA(B) receptor pharmacology can employ the free acid form of this compound as a defined inactive control (EC50 > 300 µM, no antagonist activity). The tert-butyl ester serves as a key intermediate for synthesizing additional baclofen homologues with C-3 alkyl substituents, enabling systematic SAR exploration where the 3-methyl group serves as the minimal branched alkyl substitution. [1]

Synthesis of Chiral Peptide Building Blocks and Non-Proteinogenic Amino Acid Derivatives

Peptide chemistry groups requiring C-terminal protected amino acids with a C-3 stereocenter can use this racemic tert-butyl ester as a starting material. The tert-butyl group provides acid-labile carboxyl protection orthogonal to base-labile Fmoc strategies. The 3-methyl branch serves as a surrogate for isoleucine-like side-chain branching while maintaining a δ-amino acid backbone, supporting the construction of non-proteinogenic peptide libraries. [1] [2]

Physicochemical Property Optimization in PROTAC Linker or Bifunctional Molecule Design

Medicinal chemistry programs designing PROTACs or heterobifunctional molecules that require linker components with intermediate lipophilicity (XLogP3-AA = 1.2) can select this compound over linear tert-butyl 5-aminopentanoate (XLogP3-AA = 0.9) when a modest increase in logD is desired. This allows fine-tuning of conjugate permeability without resorting to polyethylene glycol linkers. [2]

Application
Selection Property
Validation Focus
GABA(B) receptor SAR studies
Defined inactivity profile (free acid)
EC50 and antagonist assay confirmation in target expression system
Chiral peptide building block synthesis
Racemic tert-butyl ester with C3 stereocenter
Orthogonal deprotection and resolution strategy compatibility
PROTAC linker design
Intermediate lipophilicity versus linear C5 esters
Conjugate permeability optimization in bifunctional molecules
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